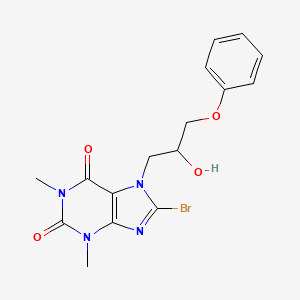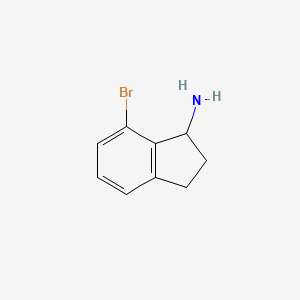![molecular formula C14H22ClNO B2916803 {1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride CAS No. 1909337-14-9](/img/structure/B2916803.png)
{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride” is a chemical compound with the CAS Number: 854885-41-9 . It has a molecular weight of 241.76 and its molecular formula is C14H22ClNO .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 241.76 and its molecular formula is C14H22ClNO .Aplicaciones Científicas De Investigación
Synthesis Techniques
- A study by Li and Sha (2008) demonstrated the synthesis of amino acid methyl ester hydrochlorides, including aromatic and aliphatic amino acids, using methanol, which is relevant to the synthesis processes involving "{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride" (Li & Sha, 2008).
- Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol, which could be applied to the methylation reactions of similar compounds (Li, Xie, Shan, Sun, & Chen, 2012).
Reactivity and Applications in Organic Chemistry
- Kimpe and Schamp (2010) explored the reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines, which could provide insights into the behavior of cyclohexyl-based compounds in organic reactions (Kimpe & Schamp, 2010).
- Sarki et al. (2021) reported the use of methanol as a hydrogen source and C1 synthon in the N-methylation of amines, highlighting potential applications of methanol in reactions with amine-based compounds like "this compound" (Sarki et al., 2021).
Advanced Organic Synthesis
- Polidano et al. (2018) developed an iron-catalyzed methylation method using methanol, which could be relevant for the methylation of cyclohexyl-based compounds (Polidano, Allen, Williams, & Morrill, 2018).
- The work of Ghimbeu et al. (2010) on the adsorption of oxygenated hydrocarbons on activated carbons provides insights into the interaction of compounds like "this compound" with carbon surfaces, which is essential for understanding their behavior in various chemical processes (Ghimbeu, Gadiou, Dentzer, Schwartz, & Vix‐Guterl, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
[1-[amino(phenyl)methyl]cyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c15-13(12-7-3-1-4-8-12)14(11-16)9-5-2-6-10-14;/h1,3-4,7-8,13,16H,2,5-6,9-11,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMZUSXOGWUWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909337-14-9 |
Source


|
| Record name | {1-[amino(phenyl)methyl]cyclohexyl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

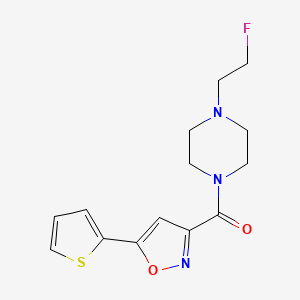

![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)
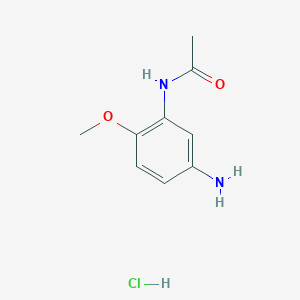
![1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916727.png)

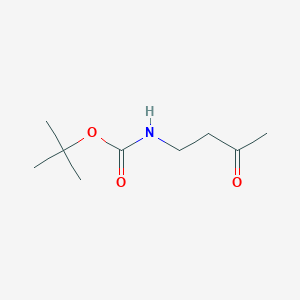
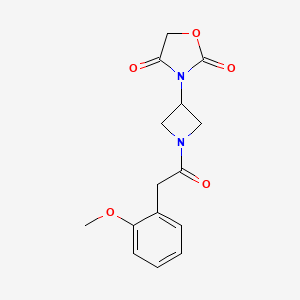


![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916737.png)

